molecular formula C18H17F3N2O3S B4707551 N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4707551
M. Wt: 398.4 g/mol
InChI Key: ZHYHCKOOFGWPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Mechanism of Action

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide inhibits this compound by binding to its active site. This compound is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of this compound leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. Inhibition of this compound leads to an increase in endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the therapeutic potential of this compound inhibition for various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its scientific research applications. This compound is a potent inhibitor of this compound, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of this compound leads to an increase in endocannabinoid levels, which can have therapeutic implications for various diseases.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-17-8-5-14(20)10-16(17)21/h3-8,10,12H,1-2,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYHCKOOFGWPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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